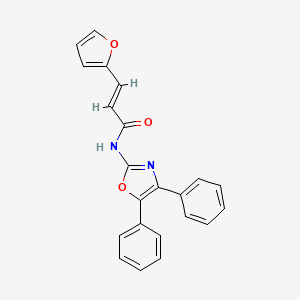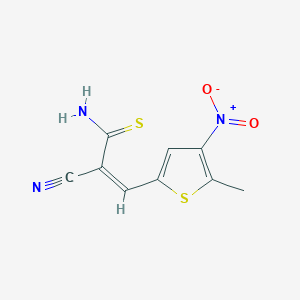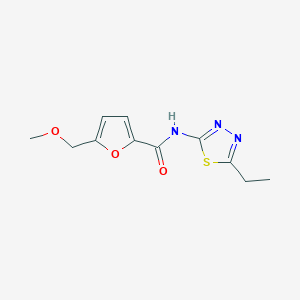
N-(5-乙基-1,3,4-噻二唑-2-基)-5-(甲氧基甲基)-2-呋喃酰胺
描述
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(methoxymethyl)-2-furamide, also known as Furosemide, is a potent diuretic drug that is commonly used to treat conditions such as congestive heart failure, liver disease, and kidney disease. Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and decreased fluid retention. In
科学研究应用
开环反应和衍生物形成
Maadadi、Pevzner 和 Petrov (2017) 的研究表明,2-取代的 5-(1,2,3-噻二唑-4-基)-3-呋喃酸衍生物在碱的作用下会发生转化,从而导致噻二唑环断裂和乙炔硫醇盐的形成。这些转化允许创建稳定的呋喃衍生物和硫代酰胺,为合成具有潜在生物活性的新化合物提供了一条途径 (Maadadi, Pevzner, & Petrov, 2017)。
荧光染料合成
在荧光染料的合成中,N-乙氧羰基芘和苝硫代酰胺用作构建模块。这些化合物,包括硫代亚胺、4-羟基噻唑基和 4-甲氧基噻唑基部分,在溶解在 DMSO 溶液中时会表现出宽范围的荧光。Witalewska、Wrona-Piotrowicz 和 Zakrzewski (2019) 的这项研究扩展了噻二唑衍生物在材料科学中的潜在应用,特别是在可调色荧光团的开发中 (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019)。
抗菌活性
N-杂环基呋喃酰胺衍生物的合成,包括噻二唑基和吡啶嗪基,已证明具有抗菌和抗真菌特性。Makino (1962) 对这些化合物的研究揭示了它们对特定细菌和真菌的功效,表明它们作为抗菌剂的潜力 (Makino, 1962)。
抗癌评估
Tiwari 等人。(2017) 合成了一系列含有噻二唑骨架和苯甲酰胺基的席夫碱,证明了对各种人类癌细胞系具有显着的体外抗癌活性。这项研究突出了噻二唑衍生物在开发新的抗癌剂中的潜力 (Tiwari et al., 2017)。
作用机制
Target of Action
It is known that 1,3,4-thiadiazole derivatives, to which this compound belongs, have been evaluated as potent antimicrobial agents . They are often designed to target and inhibit the growth of various microorganisms, including E. coli, B. mycoides, and C. albicans .
Mode of Action
It can be inferred from the antimicrobial activity of similar 1,3,4-thiadiazole derivatives that these compounds likely interact with key enzymes or proteins in the targeted microorganisms, disrupting their normal functions and leading to their inhibition or death .
Biochemical Pathways
Given its antimicrobial activity, it can be speculated that it interferes with essential biochemical pathways in the targeted microorganisms, such as those involved in cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The result of the compound’s action is the inhibition or death of the targeted microorganisms, as evidenced by its antimicrobial activity . This leads to a decrease in the population of these microorganisms, thereby mitigating the infections they cause.
生化分析
Biochemical Properties
N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-(methoxymethyl)furan-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including hydrazonoyl halides and potassium thiocyanate, which are involved in the synthesis of thiadiazole derivatives . The compound’s interactions with these biomolecules are primarily based on its ability to form stable complexes, which can inhibit or activate specific biochemical pathways. For instance, it has been shown to exhibit antimicrobial activity by interacting with bacterial enzymes, thereby disrupting their metabolic processes .
Cellular Effects
The effects of N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-(methoxymethyl)furan-2-carboxamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the growth of certain bacterial cells by interfering with their DNA replication and protein synthesis . Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death .
Molecular Mechanism
The molecular mechanism of action of N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-(methoxymethyl)furan-2-carboxamide involves its binding interactions with various biomolecules. The compound can inhibit enzyme activity by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity . It also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-(methoxymethyl)furan-2-carboxamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound has been associated with sustained antimicrobial activity, although its efficacy may decrease as the compound degrades .
Dosage Effects in Animal Models
The effects of N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-(methoxymethyl)furan-2-carboxamide vary with different dosages in animal models. At low doses, the compound exhibits significant antimicrobial and anticancer activities without causing adverse effects . At higher doses, it can induce toxicity, leading to adverse effects such as liver and kidney damage . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-(methoxymethyl)furan-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as hydrazonoyl halides and potassium thiocyanate, which play a role in its synthesis and metabolism . The compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes, leading to changes in the overall metabolic profile of the cells .
Transport and Distribution
The transport and distribution of N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-(methoxymethyl)furan-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it can accumulate in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue permeability and the presence of binding proteins that facilitate its localization .
Subcellular Localization
The subcellular localization of N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-(methoxymethyl)furan-2-carboxamide is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biochemical activity .
属性
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(methoxymethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-3-9-13-14-11(18-9)12-10(15)8-5-4-7(17-8)6-16-2/h4-5H,3,6H2,1-2H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNKEFVUWOOUDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=C(O2)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2,6-dichlorobenzyl)-4-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}piperazine](/img/structure/B4625416.png)
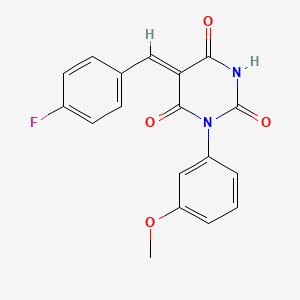
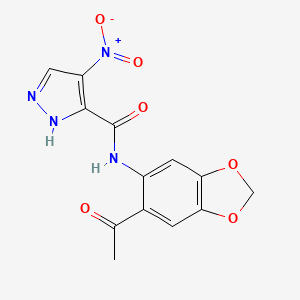
![3-anilino-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B4625437.png)
![1-[(4,5-dimethyl-2-thienyl)carbonyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4625444.png)
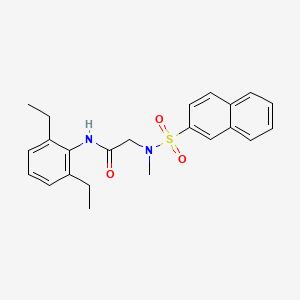
![7-(2-furyl)-2-(methylthio)-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4625454.png)
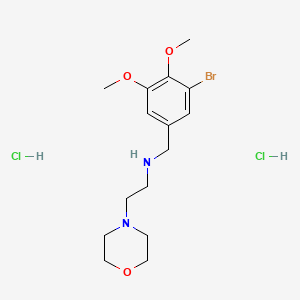

![2-[1-(3-methylbutyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol](/img/structure/B4625475.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4625496.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B4625504.png)
